molecular formula C18H16FN5O2S2 B2977800 N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-83-4

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2977800
CAS No.: 898462-83-4
M. Wt: 417.48
InChI Key: YISKUHZYGKYNPB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activities

Research on compounds with structural similarities to N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated significant potential in anticancer applications. For example, the synthesis and evaluation of imidazothiadiazole analogs have shown powerful cytotoxic results against breast cancer cell lines, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021). Similarly, novel fluoro-substituted compounds have been identified with significant anti-lung cancer activity, suggesting a potential avenue for the development of new cancer therapeutics (Hammam et al., 2005).

Anticonvulsant Properties

Compounds bearing structural similarities to the subject molecule have been evaluated for their anticonvulsant activities, revealing that specific modifications can lead to compounds with outstanding protection against seizures in mice. This highlights the potential of such molecules in the development of new anticonvulsant drugs (Kohn et al., 1993).

Synthesis and Biological Evaluation for Anti-inflammatory Activities

Derivatives of similar compounds have been synthesized and assessed for their anti-inflammatory activity, showing significant results. This indicates the versatility of such molecules in targeting and potentially treating inflammatory conditions (Sunder & Maleraju, 2013).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies of structurally similar compounds have provided insights into their interaction with biological targets, further supporting their potential therapeutic applications. For instance, imidazothiadiazole analogs have shown promise in docking studies targeting cancer-related proteins, offering a methodological approach for designing more effective cancer therapies (Abu-Melha, 2021).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c19-13-8-6-12(7-9-13)10-20-15(25)11-27-18-24-23-17(28-18)22-16(26)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISKUHZYGKYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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